3,6-Dihydro-2H-pyran
Overview
Description
Arzoxifene is a selective estrogen receptor modulator (SERM) of the benzothiophene group. It was developed as a potential treatment for breast cancer, osteoporosis, and endometrial cancer. Arzoxifene acts as an estrogen antagonist in mammary and uterine tissues while functioning as an estrogen agonist to maintain bone density and lower serum cholesterol .
Mechanism of Action
Target of Action
3,6-Dihydro-2H-pyran is primarily used as a protecting group for alcohols in organic synthesis and pharmaceutical research . The primary targets of this compound are the hydroxyl groups in alcohol-containing molecules .
Mode of Action
The compound acts by attaching to the hydroxyl group in alcohols, thereby protecting these groups from unwanted reactions during the synthesis process . This protection is achieved through the formation of tetrahydropyranyl ethers .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various bioactive molecules . By protecting hydroxyl groups, it allows for selective reactions to occur at other sites in the molecule, thereby facilitating the synthesis of complex organic compounds .
Result of Action
The primary result of this compound’s action is the successful synthesis of complex organic compounds with protected hydroxyl groups . This protection allows for selective reactions to occur at other functional groups in the molecule, enabling the creation of a wide range of bioactive compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s ability to protect hydroxyl groups can be affected by the presence of certain catalysts, the temperature, and the pH of the reaction environment . Moreover, the compound is stable under normal storage conditions, but its stability can be influenced by factors such as light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a hydroxyl protecting agent , which suggests that it may interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups
Cellular Effects
Given its role as a hydroxyl protecting agent , it may influence cell function by altering the chemical properties of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a hydroxyl protecting agent , it likely exerts its effects at the molecular level by forming covalent bonds with hydroxyl groups on biomolecules This could potentially result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the binding interactions between biomolecules
Preparation Methods
Arzoxifene can be synthesized through a series of chemical reactions involving benzothiophene derivativesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Arzoxifene undergoes several types of chemical reactions, including:
Oxidation: Arzoxifene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzothiophene core.
Substitution: Substitution reactions are used to introduce different functional groups onto the benzothiophene ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Arzoxifene serves as a model compound for studying the behavior of selective estrogen receptor modulators.
Biology: Research on arzoxifene has provided insights into estrogen receptor signaling pathways and their role in cellular processes.
Medicine: Arzoxifene has shown promise in the prevention and treatment of breast cancer, osteoporosis, and endometrial cancer. .
Industry: Arzoxifene’s unique properties make it a valuable compound for developing new therapeutic agents and improving existing treatments
Comparison with Similar Compounds
Arzoxifene is often compared to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. While all three compounds share similar mechanisms of action, arzoxifene has been found to be more potent in certain preclinical studies. Unlike tamoxifen, arzoxifene does not have uterotrophic effects, reducing the risk of endometrial carcinoma. Additionally, arzoxifene has shown greater efficacy in reducing the risk of breast cancer compared to raloxifene .
Similar compounds include:
Tamoxifen: A widely used SERM for the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.
Lasofoxifene: A SERM with beneficial effects on bone density and breast cancer prevention.
Ospemifene: A SERM used for the treatment of vaginal atrophy in postmenopausal women
Arzoxifene’s unique properties and higher potency make it a promising candidate for further research and development in the field of selective estrogen receptor modulators.
Properties
IUPAC Name |
3,6-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSKSNNEORSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953679 | |
Record name | 3,6-Dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-74-1 | |
Record name | 3,6-Dihydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran, 3,6-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.
ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]
ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:
- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []
- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []
- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted this compound derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []
- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []
- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]
ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:
- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]
- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []
ANone: The thermal decomposition of this compound is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []
ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:
- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]
- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []
ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.
- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []
- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []
ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:
- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []
- Drug Discovery: The biological activity of this compound derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.
ANone: Yes, some this compound derivatives have shown biological activity:
- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a this compound moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []
- Antimicrobial Activity: (this compound-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []
- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []
ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.